2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl (4-methylphenyl)acetate
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Overview
Description
The compound of interest, 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl (4-methylphenyl)acetate, is a derivative of indole, which is a structure of significant interest in medicinal chemistry due to its presence in many biologically active molecules. The indole moiety is known for its involvement in various chemical reactions and its ability to interact with biological targets, making it a valuable scaffold for drug development.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1,2-Bis(2-aryl-1H-indol-3-yl)ethynes involves a 5-exo-digonal double cyclization reaction of 1,4-bis(2-isocyanophenyl)buta-1,3-diyne with aryl Grignard reagents, yielding a range of products with different substituents . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. The structural property of 1,2-bis(2-phenyl-1H-indol-3-yl)ethyne was characterized by spectroscopic methods and X-ray analysis, providing insights into the arrangement of atoms and the overall shape of the molecule . These structural analyses are essential for understanding how such compounds interact with biological targets.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For example, the regioselective addition of aromatic amines at the exocyclic C=C bond of 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetic acid esters has been reported, leading to the formation of 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates . This type of reaction demonstrates the reactivity of the indole scaffold and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as their fluorescence, UV-vis spectra, and electrochemical features, are important for their practical applications. For instance, the fluorescence emission peaks of certain indole derivatives were observed around 450 nm, with high quantum yields indicating their potential use in fluorescence-based applications . Additionally, the stability of fluorescent derivatives in both acidic and basic solutions is advantageous for their manipulation and structural analysis .
Scientific Research Applications
Synthesis and Biological Activities
The compound 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl (4-methylphenyl)acetate and related derivatives exhibit a broad range of activities that are of interest in the scientific research domain. One area of focus is the synthesis and evaluation of derivatives for their potential biological activities. For example, Singh and Vedi (2014) synthesized a series of novel triazolylindole derivatives to evaluate their antifungal activity, showcasing the compound's utility in creating biologically active molecules (Singh & Vedi, 2014). Similarly, the synthesis of endogenous plant metabolites like 7-hydroxyoxindole-3-acetic acid using derivatives of indole-3-acetate demonstrates the compound's relevance in synthesizing complex molecules found in nature (Homer & Sperry, 2014).
Chemical Synthesis and Characterization
The compound and its derivatives are also pivotal in the development of novel chemical synthesis methodologies. Chen et al. (2016) explored the α-oxidation of aromatic ketones to prepare a variety of 2-(2-methylphenyl)-2-oxoethyl acetates, showcasing the compound's versatility in organic synthesis (Chen, Ren, Zhang, & Zhang, 2016). Additionally, the research on the formylation of 3-alkylindole-2-acetic esters offers insight into the modification and functionalization of indole-based compounds, further emphasizing the scientific interest in this chemical structure (Jones, Taylor, & Bowyer, 1974).
Biological Evaluation and Potential Therapeutic Applications
Moreover, the synthesis and biological evaluation of derivatives such as 2-(3-(2-chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl) acetohydrazide underline the compound's potential in discovering new therapeutic agents. Muralikrishna et al. (2014) characterized these compounds and screened them for antimicrobial activity, highlighting the compound's relevance in pharmaceutical research (Muralikrishna, Ravindranath, Ch, Kala, & Kumar, 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the melatonin receptor . Melatonin is a neurohormone that plays a central role in the regulation of circadian rhythms in mammals, including humans . It also affects the activities of immune, cardiovascular, and reproductive systems .
Mode of Action
These compounds exhibit antidepressant, antioxidant, neuroprotective, hypotensive, and anticancer activities .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with melatonin and its receptors . These pathways are involved in a wide range of physiological processes, including the regulation of circadian rhythms, immune response, cardiovascular function, and reproductive system .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of melatonin and its analogues . These effects include antidepressant, antioxidant, neuroprotective, hypotensive, and anticancer activities .
properties
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14-6-8-15(9-7-14)12-19(22)23-13-18(21)20-11-10-16-4-2-3-5-17(16)20/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEHEGGBFAGTBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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